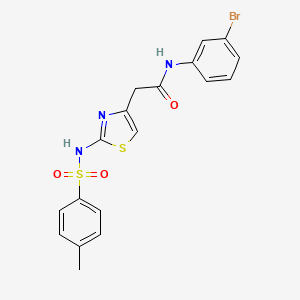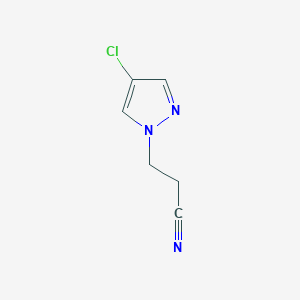
3-(4-chloro-1H-pyrazol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chloro-1H-pyrazol-1-yl)propanenitrile is a useful research compound. Its molecular formula is C6H6ClN3 and its molecular weight is 155.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Chemical Inhibitors of Cytochrome P450 Isoforms : The study by Khojasteh et al. (2011) discusses the use of selective chemical inhibitors, including pyrazoline derivatives, in human liver microsomal incubations to decipher the involvement of specific Cytochrome P450 isoforms in drug metabolism. This is crucial for predicting drug-drug interactions (Khojasteh et al., 2011).
Synthesis of Structurally Unique Hexasubstituted Pyrazolines : Baumstark et al. (2013) review contributions to the synthesis and chemistry of hexasubstituted pyrazolines, highlighting their potential in generating novel chemical structures with varied applications (Baumstark et al., 2013).
Biological and Therapeutic Applications
Anticancer Agents Development : Ray et al. (2022) discuss the synthesis of pyrazoline derivatives via various methods, highlighting their significant biological effects, including anticancer activity. This review underscores the potential of pyrazoline derivatives in pharmaceutical chemistry (Ray et al., 2022).
Pharmacological Properties of Pyrazoles : A comprehensive review by Bhattacharya et al. (2022) on pyrazole and its derivatives outlines their basic chemical nature and the wide range of biological activities they possess. This includes antimicrobial, anti-inflammatory, and anticancer properties, highlighting the importance of pyrazole derivatives in medicinal chemistry (Bhattacharya et al., 2022).
Environmental Applications
Modifier for Composite Solid Propellants : The work of Vara et al. (2019) focuses on the catalytic effect of nanomaterials, including pyrazoline derivatives, in composite solid propellants. Their research indicates that such derivatives can enhance the performance of energetic materials used in space vehicles and missiles (Vara et al., 2019).
Pyrazole Derivatives in Multicomponent Synthesis for Bioactive Molecules : Recent advancements in the multicomponent synthesis of pyrazole derivatives for biologically active molecules are summarized by Becerra et al. (2022). This review highlights the efficiency of these derivatives in various therapeutic areas, demonstrating their significant role in the development of new medications (Becerra et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such asLmPTR1 and TYK2 . These proteins play crucial roles in various biological processes, including immune response and signal transduction .
Mode of Action
For instance, a compound with a similar structure was found to have a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Result of Action
Similar compounds have been found to exhibit potent in vitro antipromastigote activity , suggesting potential antimicrobial effects.
Properties
IUPAC Name |
3-(4-chloropyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c7-6-4-9-10(5-6)3-1-2-8/h4-5H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPSTMNNCCEIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2476801.png)

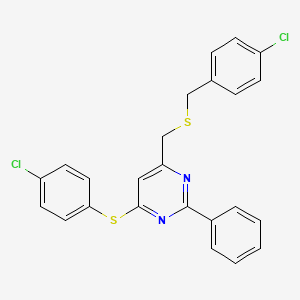
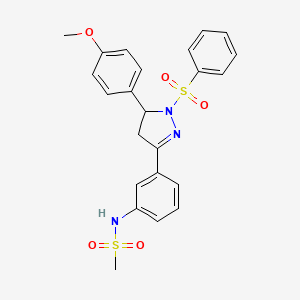
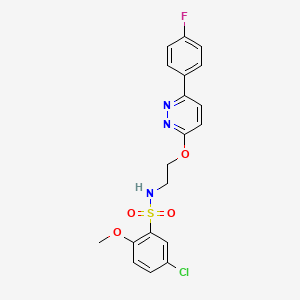
![N-(4-Methylsulfonylphenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2476809.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]acetamide](/img/structure/B2476811.png)
![4-(4-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2476812.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2476814.png)
![5-(2-Fluorophenyl)sulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2476815.png)
